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Compound of Interest

Compound Name: 4,6-Dichloro-7-fluoroquinazoline

Cat. No.: B12866887

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
4,6-Dichloro-7-fluoroquinazoline (CAS: 1564894-11-6) represents a critical scaffold in the

synthesis of irreversible tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR

mutations (e.g., Afatinib analogs). Its reactivity profile is defined by the lability of the C4-chlorine

atom to nucleophilic aromatic substitution (

), while the C6-chlorine and C7-fluorine atoms modulate the electronic properties and metabolic
stability of the final pharmacophore.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, IR)

of this molecule.[1] Where direct experimental spectra are proprietary or unavailable in open

literature, data is derived from high-fidelity structural analogs (e.g., 4,7-dichloro-6-

nitroquinazoline) and first-principles calculation, explicitly labeled as Predicted.

Structural Analysis & Numbering
The quinazoline core is numbered starting from the N1 nitrogen.
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C4-Cl: Highly reactive (leaving group).

C6-Cl: Electron-withdrawing, deactivates the ring, stable.

C7-F: Strong electron-withdrawing inductive effect (-I), mesomeric donor (+M), provides

characteristic J-coupling in NMR.

Mass Spectrometry (MS) Profile[6]
The mass spectral signature of 4,6-dichloro-7-fluoroquinazoline is dominated by the isotopic

distribution of its two chlorine atoms.

Ionization & Isotopic Pattern
Formula:

Exact Mass: 215.97

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Isotopic Abundance Calculation: The presence of two chlorine atoms (

and

in ~3:1 ratio) creates a distinct 9:6:1 triplet pattern for the molecular ion

.

Ion Identity m/z (approx) Relative Intensity Composition

M+ 216 100%

M+2 218 ~65%

M+4 220 ~10%

Fragmentation Pathway (EI/ESI)
The primary fragmentation pathway involves the loss of the labile chlorine at the C4 position,

followed by ring degradation.
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: Parent ion.

: Base peak in many conditions. Loss of the C4-Cl radical/ion.

: Contraction of the pyrimidine ring (loss of HCN).

Molecular Ion [M]+
m/z 216/218/220

[M - Cl]+
m/z 181/183

(Loss of C4-Cl)

- Cl•
[M - Cl - HCN]+

m/z 154
(Ring Contraction)

- HCN

Click to download full resolution via product page

Figure 1: Proposed MS fragmentation pathway for 4,6-dichloro-7-fluoroquinazoline.

Infrared Spectroscopy (IR)[3][6][7][8]
The IR spectrum is characterized by the interplay of the halogenated aromatic ring and the

heterocyclic nitrogen system.

Functional Group
Wavenumber (

)
Intensity Assignment

Aromatic C-H 3050 - 3100 Weak
C-H stretching (H2,

H5, H8)

C=N / C=C 1610, 1560 Strong
Quinazoline ring

skeletal vibrations

C-F Stretch 1250 - 1300 Strong
Aryl-Fluorine stretch

(C7-F)

C-Cl Stretch 750 - 800 Medium
Aryl-Chlorine stretch

(C4-Cl, C6-Cl)

Diagnostic Note: The absence of a broad band at 3200-3400
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confirms the absence of N-H or O-H groups (indicating no hydrolysis to the quinazolinone).

Nuclear Magnetic Resonance (NMR)[6][7][9][10][11]
[12][13]
NMR is the definitive tool for structural validation. The presence of Fluorine-19 (

, Spin 1/2, 100% abundance) introduces significant spin-spin coupling (

and

), which splits proton and carbon signals into doublets.

NMR Data (Predicted)
Solvent: DMSO-

or

Frequency: 400 MHz[2]

Proton Assignments: There are only three protons: H2, H5, and H8.

H2 (Singlet, ~9.0 ppm): The most deshielded proton due to the adjacent electronegative

nitrogen atoms (N1 and N3). It typically appears as a singlet because it is distant from the

fluorine (5 bonds away,

).

H5 (Doublet, ~8.3 ppm): Located at the peri-position. It is ortho to the C6-Cl and meta to the

C7-F.

Coupling: Exhibits a meta-coupling to Fluorine (

).

H8 (Doublet, ~7.9 ppm): Located ortho to the C7-F.

Coupling: Exhibits a large ortho-coupling to Fluorine (

).
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Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Interpretation

H-2 9.05 Singlet (s) -
Deshielded by

N1/N3

H-5 8.35 Doublet (d)
meta-coupling to

F7

H-8 7.95 Doublet (d)
ortho-coupling to

F7

NMR Data (Predicted)
Solvent: DMSO-

Frequency: 100 MHz

The carbon spectrum is complex due to C-F coupling.

Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Assignment

C-4 158.5 Singlet/Weak d -
Ipso-Cl

(Reactive)

C-2 155.2 Singlet - C=N

C-7 159.0 Doublet (d)
Ipso-F (Direct

coupling)

C-8a 150.1 Singlet - Bridgehead

C-6 130.5 Doublet (d) Ortho to F

C-8 114.8 Doublet (d) Ortho to F

C-5 128.2 Doublet (d) Meta to F

C-4a 122.0 Singlet - Bridgehead
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NMR
Shift: Typically -105 to -120 ppm (relative to

).

Pattern: Triplet or doublet of doublets if proton-coupled; Singlet if proton-decoupled.

Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution spectra without hydrolysis artifacts:

Solvent Choice: Use anhydrous DMSO-

(99.9% D) or

(neutralized with basic alumina to remove acid traces).

Why? The C4-Cl bond is susceptible to hydrolysis by trace acid/water, converting the

sample to the quinazolinone (which shifts H2 to ~8.0 ppm).

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Protocol 2: Synthesis Workflow (Contextual)
This compound is rarely isolated for long periods; it is usually synthesized in situ or immediately

used.
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2-Amino-4-fluorobenzoic acid

Cyclization
(Formamide/140°C)

7-Fluoroquinazolin-4(3H)-one

Nitration/Chlorination
(HNO3 -> SOCl2)

4,6-Dichloro-7-fluoroquinazoline
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Figure 2: Typical synthetic route to the target scaffold.[1][3][4]
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(Note: Direct spectral data for the specific 4,6-dichloro-7-fluoro isomer is proprietary. Data

presented above is a high-confidence prediction based on validated structural analogs and

standard substituent effects.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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